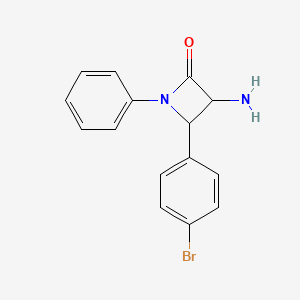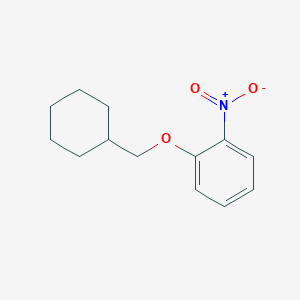![molecular formula C32H24Cl2K2N6O10S2 B14794904 Benzenesulfonic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt) CAS No. 84100-30-1](/img/structure/B14794904.png)
Benzenesulfonic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4,4’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt) is a complex organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a biphenyl core substituted with dichloro groups and azo linkages, which are further connected to benzenesulfonic acid moieties. The potassium salt form enhances its solubility in water, making it useful in various applications.
Méthodes De Préparation
The synthesis of Benzenesulfonic acid, 4,4’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt) involves multiple steps:
Synthesis of 3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl: This step involves the chlorination of biphenyl to introduce dichloro groups at the 3,3’ positions.
Azo Coupling Reaction: The dichlorobiphenyl is then subjected to azo coupling with diazonium salts derived from 2-acetyl-1-oxo-2,1-ethanediyl imino compounds. This step forms the azo linkages.
Sulfonation: The resulting compound undergoes sulfonation with concentrated sulfuric acid to introduce the benzenesulfonic acid groups.
Neutralization: Finally, the sulfonated product is neutralized with potassium hydroxide to form the potassium salt.
Analyse Des Réactions Chimiques
Benzenesulfonic acid, 4,4’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt) undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can break the azo linkages, resulting in the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization of the compound.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.
Biology: The compound’s derivatives are used in staining techniques for microscopy, aiding in the visualization of biological samples.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of Benzenesulfonic acid, 4,4’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt) involves its interaction with molecular targets through its sulfonic acid groups and azo linkages. These functional groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and stability. The compound’s ability to undergo redox reactions also plays a role in its biological and chemical effects.
Comparaison Avec Des Composés Similaires
Benzenesulfonic acid, 4,4’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt) can be compared with other similar compounds such as:
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used widely in organic synthesis and industrial applications.
p-Toluenesulfonic acid: A methyl-substituted derivative of benzenesulfonic acid, commonly used as a catalyst in organic reactions.
Sulfanilic acid: An aniline derivative with a sulfonic acid group, used in the synthesis of azo dyes.
The unique combination of dichloro biphenyl and azo linkages in Benzenesulfonic acid, 4,4’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt) sets it apart from these simpler compounds, providing distinct chemical and physical properties that are valuable in various applications.
Propriétés
Numéro CAS |
84100-30-1 |
|---|---|
Formule moléculaire |
C32H24Cl2K2N6O10S2 |
Poids moléculaire |
865.8 g/mol |
Nom IUPAC |
dipotassium;4-[[2-[[2-chloro-4-[3-chloro-4-[[1,3-dioxo-1-(4-sulfonatoanilino)butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxobutanoyl]amino]benzenesulfonate |
InChI |
InChI=1S/C32H26Cl2N6O10S2.2K/c1-17(41)29(31(43)35-21-5-9-23(10-6-21)51(45,46)47)39-37-27-13-3-19(15-25(27)33)20-4-14-28(26(34)16-20)38-40-30(18(2)42)32(44)36-22-7-11-24(12-8-22)52(48,49)50;;/h3-16,29-30H,1-2H3,(H,35,43)(H,36,44)(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
Clé InChI |
WBWSLARCAKUVMT-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-])N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])Cl)Cl.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-[2-(2,3,4,5,6-pentadeuteriophenoxy)ethyl]-1,2,4-triazol-3-one;hydrochloride](/img/structure/B14794837.png)



![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14794871.png)
![3-Pyrrolidin-3-yl-2-(trifluoromethyl)imidazo[4,5-b]pyridine](/img/structure/B14794876.png)


![2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide](/img/structure/B14794888.png)
![(7R,13S)-10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B14794893.png)



